AdipoRon clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 and adiponectin receptor 2. It was discovered by Japanese researchers in 2013 through the screening of a compound library. AdipoRon hydrochloride has shown potential in ameliorating insulin resistance, dyslipidemia, and glucose intolerance in animal models, making it a promising candidate for the treatment of metabolic disorders such as type II diabetes and obesity .

Aplicaciones Científicas De Investigación

AdipoRon hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of adiponectin receptors and their downstream signaling pathways.

Biology: AdipoRon is used to investigate the role of adiponectin receptors in various biological processes, including metabolism, inflammation, and cell signaling.

Medicine: The compound has shown potential in the treatment of metabolic disorders such as type II diabetes, obesity, and cardiovascular diseases. .

Mecanismo De Acción

AdipoRon hydrochloride exerts its effects by binding to adiponectin receptor 1 and adiponectin receptor 2. This binding activates the adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. Activation of these pathways leads to improved insulin sensitivity, reduced inflammation, and enhanced fatty acid oxidation. Additionally, AdipoRon has been shown to stimulate ceramidase activity, which enhances ceramide catabolism and the formation of the anti-apoptotic metabolite sphingosine 1 phosphate .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

AdipoRon hydrochloride plays a crucial role in biochemical reactions by binding to adiponectin receptors AdipoR1 and AdipoR2 with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively . This binding activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models . Additionally, AdipoRon hydrochloride has been shown to extend the lifespan of mice on a high-fat diet and improve exercise endurance .

Cellular Effects

AdipoRon hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by activating AMPK and PPARα signaling pathways, which play critical roles in regulating cellular metabolism . This compound has been observed to improve cardiac functional recovery after reperfusion and inhibit post-myocardial infarction apoptosis . Furthermore, AdipoRon hydrochloride induces vasodilation and vasorelaxation without significantly decreasing intracellular calcium levels in vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of AdipoRon hydrochloride involves its binding to adiponectin receptors AdipoR1 and AdipoR2, leading to the activation of AMPK and PPARα signaling pathways . This activation results in the phosphorylation of downstream targets, which enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . Additionally, AdipoRon hydrochloride modulates gene expression by influencing transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AdipoRon hydrochloride have been observed to change over time. The compound exhibits stability and maintains its activity in vitro and in vivo studies . Long-term effects include sustained improvement in insulin sensitivity, reduction in lipid accumulation, and enhanced mitochondrial function

Dosage Effects in Animal Models

The effects of AdipoRon hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively alleviates insulin resistance and improves glucose tolerance . Higher doses may lead to adverse effects such as hepatotoxicity and alterations in liver architecture . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

AdipoRon hydrochloride is involved in several metabolic pathways, primarily through the activation of AMPK and PPARα signaling . These pathways regulate glucose and lipid metabolism, enhancing fatty acid oxidation and reducing lipid accumulation . The compound also influences metabolic flux and metabolite levels, contributing to improved metabolic homeostasis .

Transport and Distribution

Within cells and tissues, AdipoRon hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The compound’s distribution and accumulation patterns are crucial for understanding its pharmacokinetics and optimizing its clinical applications.

Subcellular Localization

AdipoRon hydrochloride exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Métodos De Preparación

AdipoRon hydrochloride is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The synthetic route typically involves the reaction of 4-benzoylphenol with 1-benzylpiperidin-4-ylamine to form the intermediate compound, which is then further reacted with acetic anhydride to yield AdipoRon. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Análisis De Reacciones Químicas

AdipoRon hydrochloride undergoes various chemical reactions, including:

Oxidation: AdipoRon can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: AdipoRon can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparación Con Compuestos Similares

AdipoRon hydrochloride is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2. Similar compounds include other adiponectin receptor agonists that have been studied for their potential therapeutic effects. Some of these compounds include:

Compound X-12: A newly synthesized analog of AdipoRon that has shown potential in activating AMPK and improving glucose tolerance in animal models.

Other adiponectin receptor agonists: Various other compounds have been identified and studied for their ability to activate adiponectin receptors and exert similar metabolic effects.

AdipoRon hydrochloride stands out due to its oral bioavailability and its ability to activate multiple signaling pathways, making it a promising candidate for the treatment of metabolic disorders.

Propiedades

IUPAC Name |

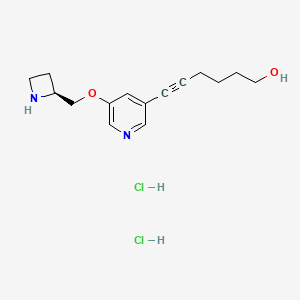

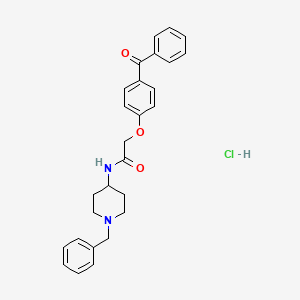

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)